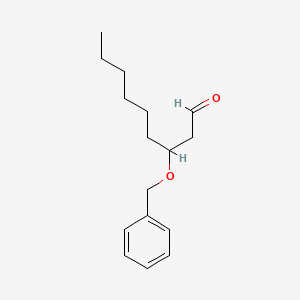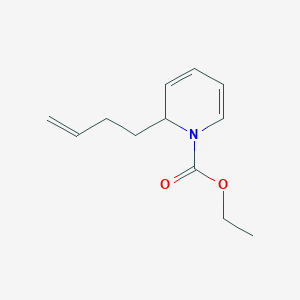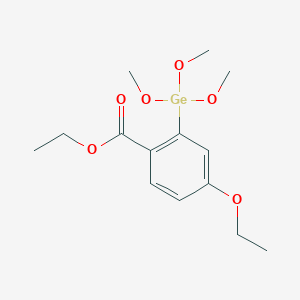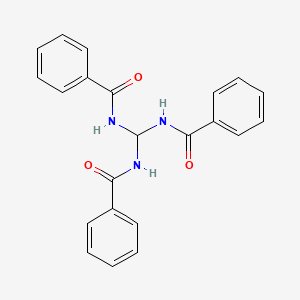![molecular formula C19H10F6 B14340836 Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- CAS No. 92455-18-0](/img/structure/B14340836.png)
Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-: is a complex organic compound characterized by its unique structure, which includes benzene rings and ethynyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- involves multiple steps, typically starting with the preparation of the benzene rings and the introduction of ethynyl groups. The trifluoromethyl groups are then added through a series of reactions involving fluorinating agents under controlled conditions. Common reagents used in these reactions include trifluoromethyl iodide and palladium catalysts.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure precision and efficiency. The process includes rigorous purification steps to obtain the compound in high purity, which is essential for its use in scientific research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzene derivatives.
Substitution: The ethynyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, carboxylic acids, and reduced benzene compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl groups can enhance the compound’s ability to interact with proteins and enzymes, making it a valuable tool in drug discovery and development.
Medicine: The compound’s unique properties make it a candidate for the development of new pharmaceuticals. Its ability to undergo various chemical reactions allows for the creation of derivatives with potential therapeutic effects.
Industry: In the industrial sector, Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, which can result in various physiological responses.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-ethynyl-
- Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-ethynyl-
- Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-propynyl-
Uniqueness: Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- is unique due to its specific arrangement of ethynyl and trifluoromethyl groups. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it more versatile compared to its similar counterparts.
Eigenschaften
CAS-Nummer |
92455-18-0 |
|---|---|
Molekularformel |
C19H10F6 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
1-ethynyl-3-[2-(3-ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene |
InChI |
InChI=1S/C19H10F6/c1-3-13-7-5-9-15(11-13)17(18(20,21)22,19(23,24)25)16-10-6-8-14(4-2)12-16/h1-2,5-12H |
InChI-Schlüssel |
YJQFTAQKCSDMBY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C#C)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)

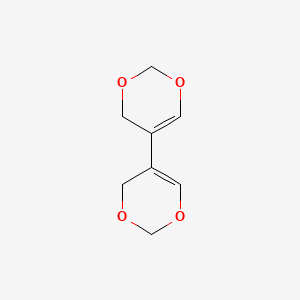

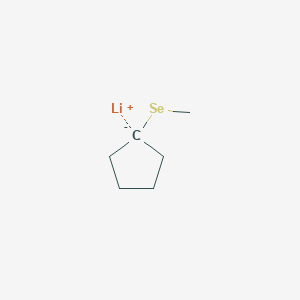

![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)
